2-Fluoro-3-methoxyphenylboronic acid CAS number
2-Fluoro-3-methoxyphenylboronic acid CAS number
An In-Depth Technical Guide to 2-Fluoro-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methoxyphenylboronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group on the phenyl ring, imparts desirable electronic and steric properties. These characteristics make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.
This technical guide provides a comprehensive overview of 2-Fluoro-3-methoxyphenylboronic acid, including its chemical and physical properties, key applications in organic synthesis, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions. The information presented herein is intended to support researchers and scientists in leveraging this compound for their synthetic endeavors in fields such as pharmaceutical development and material science.
Chemical and Physical Properties
The fundamental properties of 2-Fluoro-3-methoxyphenylboronic acid are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 352303-67-4 | [][2][3][4][5][6] |
| Molecular Formula | C7H8BFO3 | [][3][6] |
| Molecular Weight | 169.95 g/mol | [][2][3][6] |
| Appearance | White to off-white powder/solid | [][4] |
| Melting Point | 117-122 °C | [][2][4][5] |
| Boiling Point | 326.8 °C at 760 mmHg (Predicted) | [][4] |
| Density | 1.26 g/cm³ (Predicted) | [][4] |
| Solubility | Slightly soluble in Chloroform (Heated), DMSO, Methanol | [] |
| Purity | ≥98% (HPLC) | [] |
Applications in Organic Synthesis
2-Fluoro-3-methoxyphenylboronic acid is a key intermediate in various synthetic applications, primarily due to its utility in forming carbon-carbon bonds.
Suzuki-Miyaura Coupling Reactions
The most prominent application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The fluorine and methoxy substituents on the phenyl ring influence the electronic nature of the molecule, which can enhance reactivity and selectivity in these coupling processes.[8] This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[7][8]
Pharmaceutical and Agrochemical Development
This compound serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[7][8] Notable applications include:
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Elagolix Intermediate: It is used as an intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[4]
-
Inhibitors of 17β-hydroxysteroid dehydrogenase type 1: This boronic acid has been utilized in the preparation of inhibitors for this enzyme, which is a target in the development of treatments for hormone-dependent diseases.[][5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of 2-Fluoro-3-methoxyphenylboronic acid with an aryl bromide. This protocol is based on established methodologies and may require optimization for specific substrates.[9][10][11]
Materials:
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2-Fluoro-3-methoxyphenylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand)
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Base (e.g., K2CO3, K3PO4, Na2CO3)
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Degassed solvent (e.g., 1,4-dioxane/water, THF/water, Toluene/water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Flame-dried round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), 2-Fluoro-3-methoxyphenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Safety Information
2-Fluoro-3-methoxyphenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[2][3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[2][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[2]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended.[2]
Conclusion
2-Fluoro-3-methoxyphenylboronic acid, with the CAS number 352303-67-4, is a valuable and versatile reagent in organic synthesis. Its primary utility in Suzuki-Miyaura coupling reactions has made it an important building block for the construction of complex molecules in the pharmaceutical and material science industries. This guide has provided essential technical data, a detailed experimental protocol, and visual aids to facilitate its effective and safe use in a research setting.
References
- 2. 2-Fluoro-3-methoxyphenylboronic acid 352303-67-4 [sigmaaldrich.com]
- 3. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-fluoro-3-methoxyphenyl)boronic Acid CAS 352303-67-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 2-FLUORO-3-METHOXYPHENYLBORONIC ACID | 352303-67-4 [chemicalbook.com]
- 6. lanhaiindustry.com [lanhaiindustry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
